Ethyl 3-(1,3-dioxan-2-YL)-4-fluorobenzoylformate
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Overview
Description
Ethyl 3-(1,3-dioxan-2-YL)-4-fluorobenzoylformate is a complex organic compound that features a 1,3-dioxane ring, a fluorobenzoyl group, and an ethyl ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3-(1,3-dioxan-2-YL)-4-fluorobenzoylformate typically involves the formation of the 1,3-dioxane ring through the reaction of a carbonyl compound with 1,3-propanediol in the presence of an acid catalyst . The fluorobenzoyl group is introduced via a Friedel-Crafts acylation reaction using a fluorobenzoyl chloride and an appropriate Lewis acid . The final step involves esterification to form the ethyl ester, which can be achieved using ethanol and an acid catalyst .
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions such as temperature, pressure, and pH are crucial for large-scale synthesis .
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-(1,3-dioxan-2-YL)-4-fluorobenzoylformate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Substitution: Nucleophilic substitution reactions can occur, especially at the fluorobenzoyl group, using nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or neutral conditions.
Reduction: LiAlH4 in dry ether or NaBH4 in methanol.
Substitution: Amines or thiols in the presence of a base like triethylamine (TEA).
Major Products
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or alkanes.
Substitution: Amino or thio derivatives.
Scientific Research Applications
Ethyl 3-(1,3-dioxan-2-YL)-4-fluorobenzoylformate has several applications in scientific research:
Mechanism of Action
The mechanism of action of Ethyl 3-(1,3-dioxan-2-YL)-4-fluorobenzoylformate involves its interaction with specific molecular targets. The 1,3-dioxane ring can act as a protecting group in organic synthesis, while the fluorobenzoyl group can participate in various biochemical interactions . The compound’s reactivity is influenced by the electron-withdrawing effect of the fluorine atom, which can modulate the compound’s overall chemical behavior .
Comparison with Similar Compounds
Similar Compounds
1,3-Dioxane derivatives: Compounds like 1,3-dioxane-2-yl-methanol and 1,3-dioxane-2-yl-acetic acid share the 1,3-dioxane ring structure.
Fluorobenzoyl derivatives: Compounds such as 4-fluorobenzoyl chloride and 4-fluorobenzoyl bromide have similar fluorobenzoyl groups.
Uniqueness
Ethyl 3-(1,3-dioxan-2-YL)-4-fluorobenzoylformate is unique due to the combination of the 1,3-dioxane ring and the fluorobenzoyl group, which imparts distinct chemical properties and reactivity. This combination allows for versatile applications in various fields, making it a valuable compound for research and industrial purposes .
Properties
IUPAC Name |
ethyl 2-[3-(1,3-dioxan-2-yl)-4-fluorophenyl]-2-oxoacetate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15FO5/c1-2-18-13(17)12(16)9-4-5-11(15)10(8-9)14-19-6-3-7-20-14/h4-5,8,14H,2-3,6-7H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QTVMELCYKQGRKD-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=O)C1=CC(=C(C=C1)F)C2OCCCO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15FO5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.26 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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